(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Description
(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20Cl2N2O4 and its molecular weight is 447.31. The purity is usually 95%.
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Biological Activity
The compound (2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.
Synthesis of the Compound
The synthesis of chromene derivatives often involves the condensation of various phenolic compounds with appropriate carbonyl sources. In the case of chromene-3-carboxamide derivatives, an eco-friendly synthesis method is favored to minimize impurities and enhance yield. For instance, a recent study highlighted a green synthetic approach utilizing substituted salicylaldehyde and N-(substituted)phenyl malonic acid with piperidine as a catalyst, yielding high purity and quantity of chromene derivatives .
Antimicrobial Properties
- Antibacterial Activity : Several studies have investigated the antibacterial efficacy of chromene derivatives against common pathogens. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM in certain derivatives .
- Antifungal Activity : The antifungal potential was also notable, particularly against Candida albicans and Aspergillus niger . The compound's structural modifications have been shown to enhance its antifungal properties, making it a candidate for further development in antifungal therapies .
The mechanism by which chromene derivatives exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of halogen substituents (like chlorine) in the molecular structure is thought to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Study 1: Antibacterial Screening
A comprehensive screening of various chromene derivatives, including our compound of interest, was conducted against multiple bacterial strains. The results indicated that specific modifications in the chromene structure significantly influenced antibacterial potency. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against S. aureus , suggesting a structure-activity relationship that warrants further investigation .
Study 2: Antifungal Evaluation
In another study focusing on antifungal activity, several chromene derivatives were synthesized and tested against fungal strains. The compound demonstrated promising results, particularly at concentrations as low as 125 µg/mL, indicating its potential for therapeutic applications in treating fungal infections .
Data Summary Table
Properties
IUPAC Name |
6-chloro-2-(5-chloro-2-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-28-20-7-5-15(24)11-18(20)26-22-17(21(27)25-12-16-3-2-8-29-16)10-13-9-14(23)4-6-19(13)30-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZSONRWKAABOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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